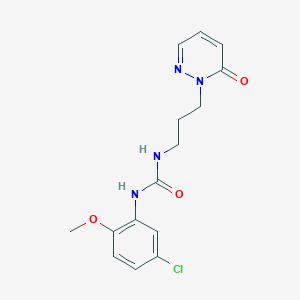

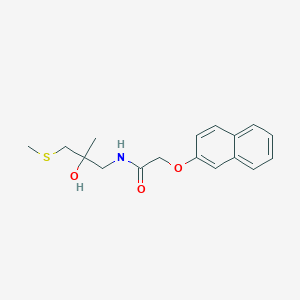

![molecular formula C15H6F5NO3 B2889017 2-[(全氟苯基)甲氧基]异吲哚啉-1,3-二酮 CAS No. 57981-01-8](/img/structure/B2889017.png)

2-[(全氟苯基)甲氧基]异吲哚啉-1,3-二酮

货号 B2889017

CAS 编号:

57981-01-8

分子量: 343.209

InChI 键: PAQCVKRZNWHXJP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have proven to be important intermediates for the synthesis of new drugs with different applications .

Synthesis Analysis

Isoindoline-1,3-dione derivatives have been synthesized using various methods . One common approach involves the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . Another method involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis

The molecular structure of “2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have shown diverse chemical reactivity . They have been used in various chemical reactions, leading to the formation of a variety of substituted isoindoline-1,3-diones .科学研究应用

晶体结构和药理活性

- 各种异吲哚啉-1,3-二酮衍生物的结构和药理分析一直是研究重点,特别是它们作为乙酰胆碱酯酶 (AChE) 抑制剂的潜力,这对治疗阿尔茨海默病至关重要。例如,特定的衍生物在 AChE 上表现出有希望的竞争性抑制作用,且急性毒性低,突出了它们的潜在治疗益处(Erik Andrade-Jorge 等人,2018) 。

合成和材料应用

- 已经开发出通过可见光诱导的碳全氟烷基化合成全氟化异喹啉-1,3-二酮的新方法。这些方法能够将各种全氟化基团快速掺入分子结构中,展示了该化合物在材料科学和有机合成中的多功能性(Shi Tang 等人,2015) 。

光电特性

- 对吖啶-异吲哚啉-1,3-二酮衍生物的合成和研究因其光电重要性而受到探索。这些化合物表现出高热稳定性,并且作为荧光材料很有前途,展示了它们在开发新型光电器件中的潜力(Smita G. Mane 等人,2019) 。

分子相互作用和晶体工程

绿色化学应用

安全和危害

属性

IUPAC Name |

2-[(2,3,4,5,6-pentafluorophenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6F5NO3/c16-9-8(10(17)12(19)13(20)11(9)18)5-24-21-14(22)6-3-1-2-4-7(6)15(21)23/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQCVKRZNWHXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6F5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione | |

Synthesis routes and methods

Procedure details

N-hydroxyphthalimide (8.15 g, 0.05 mol) was dissolved in a mixture of dry dimethoxyethane (40 ml) and dry dimethyl sulphoxide (10 ml). To this solution was added, in one portion, potassium carbonate (3.46 g, 0.05 mol). An orange suspension resulted. The pentafluorobenzyl bromide (10.8 g, 0.05 mol) in dry dimethoxyethane (10 ml) was added dropwise over 1 h at room temperature. The reaction mixture was stirred at room temperature for 64 h and then quenched by pouring into water (1 l). The resulting slurry was filtered, the crystals washed with water and dried in vacuo to give N-(pentafluorobenzyloxy)phthalimide as white crystals (15.9)g.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

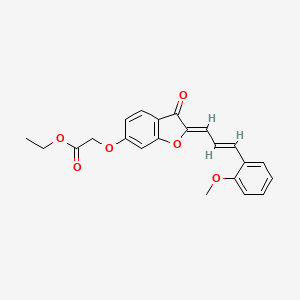

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2888934.png)

![4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid](/img/structure/B2888939.png)

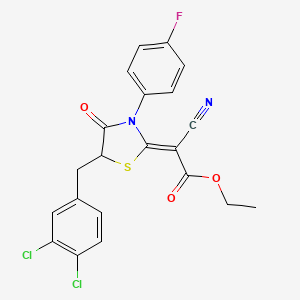

![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido](/img/structure/B2888944.png)

![2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide](/img/structure/B2888948.png)

![4-Methyl-6-(2-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

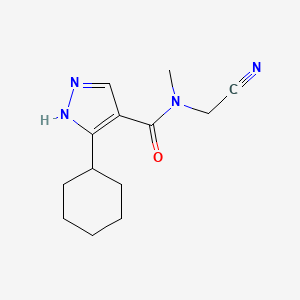

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2888953.png)